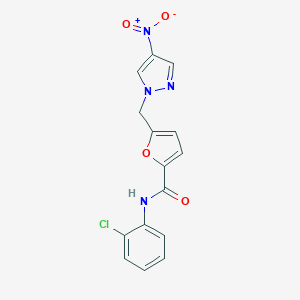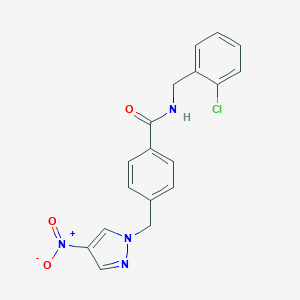
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid (ATC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidine-4-carboxylic acid derivatives, which have been shown to possess a wide range of biological activities.
科学的研究の応用
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and diabetes. It has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
作用機序
The exact mechanism of action of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and glucose metabolism. 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activity of hexokinase, which is involved in glucose metabolism, and thymidylate synthase, which is involved in DNA synthesis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to activate AMP-activated protein kinase (AMPK), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have a wide range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, one limitation of using 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research on 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid and to identify its molecular targets. Finally, future studies could investigate the potential of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
合成法
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of thienylacetic acid with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of thienylacetic acid with thiosemicarbazide, followed by oxidation with potassium permanganate. The yield of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid using these methods ranges from 30-80%.
特性
製品名 |
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid |
|---|---|
分子式 |
C10H11NO3S2 |
分子量 |
257.3 g/mol |
IUPAC名 |
3-acetyl-2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-8(10(13)14)5-16-9(11)7-2-3-15-4-7/h2-4,8-9H,5H2,1H3,(H,13,14) |
InChIキー |
VBILXBSDNKZKIY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CSC1C2=CSC=C2)C(=O)O |
正規SMILES |
CC(=O)N1C(CSC1C2=CSC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)
![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)



![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)

